methyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate
Overview
Description
Organic compounds like the one you mentioned typically consist of carbon atoms in rings or long chains, attached to hydrogen, oxygen, or other carbon atoms. The exact arrangement of these atoms can greatly influence the properties of the compound .
Synthesis Analysis
The synthesis of complex organic compounds usually involves multiple steps, each requiring specific reagents and conditions. The process would typically involve the formation of carbon-carbon bonds, introduction of functional groups, and careful control of stereochemistry .Molecular Structure Analysis
The molecular structure of an organic compound determines its properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of an organic compound .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including substitution reactions, addition reactions, elimination reactions, and rearrangement reactions. The exact reactions that a compound can undergo depend on its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure. These properties can also be measured experimentally .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S/c1-17-9-11-18(12-10-17)27(35(30,31)19-13-14-22(32-2)23(15-19)33-3)16-24(28)26-21-8-6-5-7-20(21)25(29)34-4/h5-15H,16H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHULZSTKCSLEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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